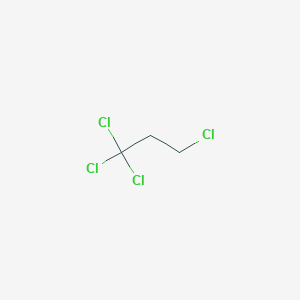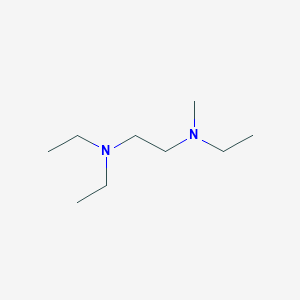
1,1,1,3-Tetrachloropropane
Descripción general
Descripción
1,1,1,3-Tetrachloropropane is a compound with the molecular formula C3H4Cl4 . It has a propane skeleton, but four of the hydrogen atoms are replaced by chlorine atoms .
Molecular Structure Analysis
The molecular structure of 1,1,1,3-Tetrachloropropane consists of a propane skeleton where four of the hydrogen atoms are replaced by chlorine atoms . The molecular weight is 181.876 .
Physical And Chemical Properties Analysis
1,1,1,3-Tetrachloropropane has a density of 1.5±0.1 g/cm3, a boiling point of 171.3±8.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.1±3.0 kJ/mol .
Aplicaciones Científicas De Investigación
Thermophysical Property Research
1,1,1,3-Tetrachloropropane is often used in thermophysical property research. Scientists use it to study various properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
Chemical Structure Analysis
The compound is also used in chemical structure analysis. Its molecular structure can be studied using various techniques, providing valuable information about its physical and chemical properties .
Industrial Chemical Processes
In industrial chemical processes, 1,1,1,3-Tetrachloropropane can serve as an intermediate. For example, it is used in the preparation of 1,1,1,3,3-pentafluoropropane (HFC-245fa), a blowing agent which is not destructive to the ozone layer .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a chlorinated hydrocarbon, and such compounds often interact with a variety of biological targets, including proteins and lipids .
Mode of Action
Chlorinated hydrocarbons in general are known to interact with biological molecules, potentially leading to changes in cellular function .
Biochemical Pathways
Chlorinated hydrocarbons can potentially disrupt various biochemical pathways due to their reactivity with biological molecules .
Pharmacokinetics
Metabolism of these compounds can occur in the liver, and excretion can occur via the urine and feces .
Result of Action
Chlorinated hydrocarbons can potentially cause a variety of effects due to their reactivity with biological molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1,3-Tetrachloropropane. For example, the presence of other chemicals can influence its reactivity. Additionally, physical factors such as temperature and pH can affect its stability .
Propiedades
IUPAC Name |
1,1,1,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTACNSITJSJFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051546 | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propane, 1,1,1,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,1,1,3-Tetrachloropropane | |
CAS RN |
1070-78-6 | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3-tetrachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3-TETRACHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM99MQP76V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1,1,3-Tetrachloropropane?
A1: 1,1,1,3-Tetrachloropropane has the molecular formula C3H4Cl4 and a molecular weight of 181.88 g/mol. []
Q2: Is there spectroscopic data available for 1,1,1,3-Tetrachloropropane?
A2: Yes, studies have investigated the 13C NMR spectra of 1,1,1,3-Tetrachloropropane and other polychlorinated compounds. This data helps identify specific chemical groups within complex mixtures. [] Additionally, PMR (Proton Magnetic Resonance) has been used to analyze the conformational isomerism of 1,1,1,3-Tetrachloropropane. []
Q3: How is 1,1,1,3-Tetrachloropropane synthesized?
A3: 1,1,1,3-Tetrachloropropane can be synthesized through the telomerization reaction of tetrachloromethane (carbon tetrachloride) and ethylene. This reaction often utilizes catalysts like phosphate esters, powdered iron, or FeCl3. []
Q4: What are the common reactions involving 1,1,1,3-Tetrachloropropane?
A4: 1,1,1,3-Tetrachloropropane participates in various reactions, including:
- Telomerization: It reacts with vinylidene chloride in the presence of coordination catalysts, yielding a mixture of telomers. Interestingly, a 1,5-hydrogen shift in the intermediate radical can lead to the formation of unexpected byproducts. []
- Fluorination: Reacting 1,1,1,3-Tetrachloropropane with anhydrous hydrogen fluoride over a chromium-based catalyst can yield 3,3,3-trifluoropropene-1. []
- Dehydrochlorination: This reaction, often catalyzed by FeCl3, converts 1,1,1,3-Tetrachloropropane into 1,1,3-trichloropropene and/or 3,3,3-trichloropropene. []
Q5: Can 1,1,1,3-Tetrachloropropane be used as a starting material for other compounds?
A5: Yes, research indicates that 1,1,1,3-Tetrachloropropane serves as a precursor in the synthesis of various compounds, including dl-cysteic acid, 3-sulfoacrylic acid, and the insecticide pyridalyl. [, ]
Q6: Does 1,1,1,3-Tetrachloropropane have any catalytic applications?
A6: While not a catalyst itself, 1,1,1,3-Tetrachloropropane is often involved in reactions initiated by catalysts. For example, metal carbonyls like Fe(CO)5 and Mo(CO)6 initiate its reaction with various unsaturated compounds, including olefins and acrylic monomers. [, , , , , , , ]
Q7: Has 1,1,1,3-Tetrachloropropane been detected in environmental samples?
A7: Yes, studies have identified 1,1,1,3-Tetrachloropropane in desalted crude oil, indicating its presence in the environment as a result of industrial processes. []
Q8: What analytical techniques are used to study 1,1,1,3-Tetrachloropropane?
A8: Several analytical methods are employed, including:
- Gas Chromatography (GC): Coupled with electron capture detection (ECD), GC is utilized for identifying and quantifying 1,1,1,3-Tetrachloropropane, particularly in complex mixtures like crude oil. []
- Nuclear Quadrupole Resonance (NQR): This technique provides insights into the crystal structure and dynamical properties of 1,1,1,3-Tetrachloropropane. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)
![(5R,8R,9S,10S,13R,14S,15S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-15-ol](/img/structure/B89566.png)







